molecular formula C11H22O2Si B2622098 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde CAS No. 2168396-19-6

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde

Cat. No.: B2622098
CAS No.: 2168396-19-6
M. Wt: 214.38
InChI Key: IWNLNUQRQRSFJO-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a cyclopropylacetaldehyde core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde typically involves the protection of the hydroxyl group of cyclopropylacetaldehyde with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using TBDMS-Cl and appropriate bases under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture)

Major Products Formed

    Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetic acid

    Reduction: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylmethanol

    Substitution: Cyclopropylacetaldehyde (after deprotection)

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde primarily involves its role as a protected aldehyde. The TBDMS group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the aldehyde group can participate in various chemical reactions, such as nucleophilic additions and condensations, facilitating the formation of complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde is unique due to its cyclopropyl ring, which imparts additional strain and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of strained ring systems and complex organic molecules .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10(8-12)9-6-7-9/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNLNUQRQRSFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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